Gypenoside XLVI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gypenoside XLVI is a significant triterpenoid saponin derived from the plant Gynostemma pentaphyllum (ThunbThis compound is known for its various pharmacological benefits, including hepatoprotective, anti-inflammatory, antioxidative, and antihyperlipidemic activities . This compound has shown inhibitory effects on human hepatocytes and hepatoma cells, making it a compound of interest in cancer research .
Mechanism of Action
Target of Action
Gypenoside XLVI, a major dammarane-type triterpenoid saponin from Gynostemma pentaphyllum , has been found to interact with several targets. It has been reported to inhibit the PI3K/AKT/mTOR signaling pathway and PD-L1 expression . It also binds to STAT3 and reduces its phosphorylation .
Mode of Action
This compound induces apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway . It also enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer . Furthermore, it has been found to upregulate the protein expression of protein phosphatase 2C alpha .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth . It also affects the PD-1 checkpoint pathway and the Jak-STAT signaling pathway . In addition, it has been found to inhibit TGF-β-induced activation of hepatic stellate cells .
Pharmacokinetics
This compound has a half-life (t1/2z) of 2.5 ± 0.4 h in rats after intravenous injection and 4.2 ± 0.9 h after oral administrations . It has a comparatively low oral bioavailability of 4.56% .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to have neuroprotective effects , and it plays a prominent role in protecting nerve cells in stroke, traumatic brain injury, Alzheimer’s disease, Parkinson’s disease, depression, and other neurological disorders . It also induces apoptosis in cancer cells and has been found to ameliorate acute and chronic liver injuries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of its target proteins can be affected by the cellular environment. Moreover, its bioavailability can be influenced by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
Gypenoside XLVI has inhibitory effects and causes apoptosis on human hepatocytes and hepatoma cells
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves multiple levels of molecular interactions. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Gypenoside XLVI involves the extraction from Gynostemma pentaphyllum. A quick, precise, and sensitive method for the quantification and pharmacokinetic research of this compound in rats was developed utilizing UPLC-MS/MS. When extracting blood samples, protein was precipitated using methanol. An internal standard (IS) was employed, which was tolbutamide. For the chromatographic separation, a C18 column (Waters Acquity) was used with mobile phases as 0.1% formic acid and acetonitrile .
Industrial Production Methods: Industrial production of this compound can be achieved through the enzymatic transformation of related gypenosides. For example, the recombinant enzyme exhibiting β-glucosidase activity can be used to produce gypenoside XVII via highly selective and efficient hydrolysis of the outer glucose moiety linked to the C-3 position in ginsenoside Rb1 .
Chemical Reactions Analysis
Types of Reactions: Gypenoside XLVI undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase at optimal conditions (35°C and pH 5.4) to produce related gypenosides.
Oxidation and Reduction:
Major Products Formed: The major products formed from these reactions include various gypenosides with different pharmacological activities. For example, gypenoside XVII is produced from ginsenoside Rb1 through enzymatic hydrolysis .
Scientific Research Applications
Gypenoside XLVI has a wide range of scientific research applications:
Chemistry: Used in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its potential in treating liver diseases, cancer, and neurological disorders. .
Industry: Potential applications in the pharmaceutical industry for the development of new therapeutic agents.
Comparison with Similar Compounds
Gypenoside XVII: Produced from ginsenoside Rb1 and has anti-inflammatory activity.
Gypenoside XLIX: Transformed into gylongiposide I, which has antiviral roles against Enterovirus 71.
Ginsenoside Rd: Another saponin with different biological activities.
Uniqueness of Gypenoside XLVI: this compound is unique due to its specific inhibitory effects on human hepatocytes and hepatoma cells, as well as its potential in treating liver diseases and cancer . Its ability to inhibit the PI3K/AKT/mTOR pathway and enhance T-cell antitumor immunity further distinguishes it from other similar compounds .
Biological Activity
Gypenoside XLVI, a saponin derived from Gynostemma pentaphyllum, has garnered attention for its diverse biological activities, particularly in the realm of hepatoprotection and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Hepatoprotective Effects
Recent studies have demonstrated that this compound exhibits significant hepatoprotective properties. In both cellular and animal models, it has been shown to alleviate liver injuries and mitigate the progression of liver fibrosis. The mechanisms underlying these effects include:
- Inhibition of Hepatic Stellate Cell Activation : this compound inhibits the activation of hepatic stellate cells (HSCs), which are crucial in the development of liver fibrosis. This inhibition is mediated through the PP2Cα/p65/TGF-β signaling pathway, leading to reduced extracellular matrix (ECM) deposition .
- Reduction of Pro-fibrogenic Cytokines : The treatment with this compound significantly decreased the expression of pro-inflammatory cytokines such as IL-1β, which are known to promote HSC activation and ECM production .
Anticancer Activity
This compound also exhibits promising anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). Key findings include:
- Cell Viability Reduction : At a concentration of 800 μg/mL, this compound demonstrated an inhibition rate of 59.47% against MCF-7 cells, showcasing a dose-dependent effect comparable to standard chemotherapeutic agents like 5-fluorouracil .
- Mechanisms of Action : The cytotoxic effects are attributed to alterations in cell morphology, decreased cell surface refractive index, and increased cell rounding. Structure-activity relationship studies indicate that the glycosylation pattern of this compound contributes significantly to its cytotoxic activity .
Table 1: Summary of Biological Activities
Case Study: Liver Fibrosis Model
In a study involving carbon tetrachloride (CCl4)-induced liver fibrosis in mice, this compound was administered orally. Results indicated a marked reduction in fibrogenesis and ECM deposition compared to control groups. The study highlighted that this compound not only protects liver cells but also actively participates in reversing fibrotic changes by modulating key signaling pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in rat plasma, revealing insights into its absorption, distribution, metabolism, and excretion. These studies are crucial for understanding its bioavailability and optimizing dosage regimens for therapeutic use .
Properties
IUPAC Name |
2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRSYBHHVDBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.